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Compound of Interest

Compound Name: 2,4-Dichloro-7-methoxyquinoline

Cat. No.: B1322905 Get Quote

CAS Number: 55934-22-0 Molecular Formula: C₁₀H₇Cl₂NO Molecular Weight: 228.07 g/mol

This technical guide provides a comprehensive overview of 2,4-Dichloro-7-
methoxyquinoline, a key heterocyclic intermediate in the field of medicinal chemistry and drug

discovery. The document is intended for researchers, scientists, and professionals involved in

drug development, offering detailed information on its chemical properties, synthesis,

applications, and the biological activities of its derivatives.

Chemical and Physical Properties
2,4-Dichloro-7-methoxyquinoline is a solid, crystalline compound at room temperature. Its

structure features a quinoline core substituted with two chlorine atoms at positions 2 and 4, and

a methoxy group at position 7. The presence of two reactive chlorine atoms makes it a versatile

precursor for the synthesis of a wide range of substituted quinoline derivatives. The electron-

withdrawing nature of the chlorine atoms and the quinoline ring system makes the C4 position

particularly susceptible to nucleophilic substitution.

Table 1: Physicochemical Properties of 2,4-Dichloro-7-methoxyquinoline
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Property Value Reference(s)

CAS Number 55934-22-0

Molecular Formula C₁₀H₇Cl₂NO

Molecular Weight 228.07 g/mol

Melting Point 132-138 °C Biosynce, Sigma-Aldrich

Boiling Point ~327.9 °C at 760 mmHg ChemNet, Sigma-Aldrich

Density ~1.4 g/cm³ Biosynce, ChemNet

Appearance Solid Sigma-Aldrich

InChI Key
XHKVDLMHZLUDSK-

UHFFFAOYSA-N

SMILES
COC1=CC2=C(C=C1)C(=CC(

=N2)Cl)Cl

Synthesis and Experimental Protocols
The synthesis of 2,4-Dichloro-7-methoxyquinoline is typically achieved through the

chlorination of its corresponding 4-hydroxy precursor, 7-methoxyquinolin-4(1H)-one. This

precursor can be synthesized from 3-methoxyaniline.

Synthesis of 7-methoxy-1H-quinolin-4-one (Intermediate)
A common route to the quinolone intermediate involves the reaction of an aniline with a β-

ketoester or equivalent, followed by thermal cyclization.

Experimental Protocol:

Step 1: Condensation. 3-Methoxyaniline (1.0 eq) is reacted with an equimolar amount of 5-

(methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in a suitable solvent such as 2-

propanol. The mixture is heated at approximately 70 °C for 1 hour. After the reaction, the

solvent is removed under reduced pressure to yield the condensation product, 5-[(3-

methoxyphenylamino)-methylene]-2,2-dimethyl-dioxane-4,6-dione.
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Step 2: Cyclization. The crude product from Step 1 is suspended in a high-boiling point

solvent like diphenyl ether. The mixture is heated to a high temperature (e.g., 220 °C) for

approximately 1.5 hours to induce cyclization.

Step 3: Purification. After cooling, the reaction mixture is purified by column chromatography

to isolate the desired product, 7-methoxy-1H-quinolin-4-one.

Chlorination to 2,4-Dichloro-7-methoxyquinoline
The final step involves the conversion of the hydroxyl and keto groups of the quinolone ring

system into chlorides using a strong chlorinating agent.

Experimental Protocol:

Reaction Setup. In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, 7-methoxy-1H-quinolin-4-one (1.0 eq) is suspended in an excess of phosphorus

oxychloride (POCl₃).

Heating. The reaction mixture is heated to reflux (approximately 100-110 °C) and maintained

for 3-6 hours. The progress of the reaction should be monitored by Thin Layer

Chromatography (TLC).

Work-up. Once the reaction is complete, the mixture is cooled to room temperature. Excess

POCl₃ is carefully removed under reduced pressure.

Isolation. The residue is then cautiously poured into a beaker of crushed ice with vigorous

stirring. The acidic solution is neutralized with a base, such as an aqueous sodium carbonate

or ammonium hydroxide solution, which causes the product to precipitate.

Purification. The crude solid is collected by filtration, washed thoroughly with water until

neutral, and dried. Further purification can be achieved by recrystallization from a suitable

solvent like ethanol or an ethanol/water mixture to yield pure 2,4-Dichloro-7-
methoxyquinoline.

Caption: Synthesis workflow for 2,4-Dichloro-7-methoxyquinoline.

Applications in Synthetic Chemistry
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2,4-Dichloro-7-methoxyquinoline serves as a versatile scaffold for the synthesis of

polysubstituted quinolines, primarily through nucleophilic aromatic substitution and palladium-

catalyzed cross-coupling reactions. The chlorine at the C4 position is generally more reactive

towards nucleophiles than the chlorine at the C2 position, allowing for regioselective

functionalization.

Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the quinoline ring facilitates the displacement of the chloro

substituents by a variety of nucleophiles, including amines, alcohols, and thiols.

Palladium-Catalyzed Cross-Coupling Reactions
This intermediate is an excellent substrate for common cross-coupling reactions, enabling the

formation of C-C, C-N, and C-O bonds.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

Reaction Setup. To a reaction vessel, add 2,4-Dichloro-7-methoxyquinoline (1.0 eq), an

arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base

like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

Solvent Addition. Add a degassed solvent system, typically a mixture of an organic solvent

(e.g., 1,4-dioxane, toluene) and water.

Heating. Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) to 80-100 °C

for 2-24 hours, monitoring the reaction by TLC or LC-MS.

Work-up and Purification. After cooling, the reaction is quenched with water and extracted

with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with

brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then

purified by column chromatography.

Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)

Reaction Setup. In an oven-dried flask under an inert atmosphere, combine the palladium

catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), a suitable phosphine ligand (e.g., XPhos, BINAP,

0.02-0.10 eq), and a base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.0 eq).
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Reagent Addition. Add 2,4-Dichloro-7-methoxyquinoline (1.0 eq) dissolved in an

anhydrous solvent (e.g., toluene, dioxane), followed by the amine (1.1-1.5 eq).

Heating. Heat the reaction mixture to 90-120 °C until the starting material is consumed, as

monitored by TLC or LC-MS.

Work-up and Purification. After cooling, the mixture is diluted with an organic solvent and

filtered through celite to remove palladium residues. The filtrate is concentrated, and the

resulting crude product is purified by column chromatography.

Caption: Key synthetic transformations of 2,4-Dichloro-7-methoxyquinoline.

Biological Activity of Derivatives
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of

numerous therapeutic agents. Derivatives synthesized from 2,4-Dichloro-7-methoxyquinoline
are of significant interest for their potential as anticancer agents, particularly as inhibitors of

protein kinases that are crucial for tumor growth and survival.

Anticancer and Kinase Inhibitory Activity
Many derivatives created by substituting the chlorine atoms of the core compound have been

investigated as inhibitors of key oncogenic signaling pathways. These compounds often

function as ATP-competitive inhibitors of tyrosine kinases. Key targets include Epidermal

Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR),

which are often dysregulated in various cancers.

Table 2: Representative Anticancer Activity of Substituted Quinoline/Quinazoline Derivatives

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1322905?utm_src=pdf-body
https://www.benchchem.com/product/b1322905?utm_src=pdf-body
https://www.benchchem.com/product/b1322905?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1322905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Class

Target Cell
Line

IC₅₀ (µM)
Potential
Target(s)

Reference(s)

4-

Anilinoquinazolin

es

A549 (Lung) 0.07 EGFR

4-

Anilinoquinazolin

es

MCF-7 (Breast) 4.65 EGFR

4-

Anilinoquinazolin

es

PC-3 (Prostate) 7.67 EGFR

4-Oxyquinoline

Derivatives

HUVEC

(Endothelial)
0.09

VEGFR2,

FGFR1,

PDGFRβ

8-

Methoxyquinazoli

ne Derivatives

HCT116 (Colon) 5.64 - 23.18 β-catenin/TCF4

8-

Methoxyquinazoli

ne Derivatives

HepG2 (Liver) 5.64 - 23.18 β-catenin/TCF4

4-Alkoxy-2-

arylquinolines

Colon Cancer

Panel

0.875 (Mean

GI₅₀)
Topoisomerase I

4-Alkoxy-2-

arylquinolines
Leukemia Panel

0.904 (Mean

GI₅₀)
Topoisomerase I

Note: The IC₅₀/GI₅₀ values represent the concentration of a compound required to inhibit cell

growth by 50%. The compounds listed are structurally related and demonstrate the therapeutic

potential of the broader quinoline/quinazoline class.

EGFR Signaling Pathway Inhibition
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The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon

activation by ligands like EGF, initiates a cascade of downstream signaling events promoting

cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated,

leading to uncontrolled cell growth. Small molecule inhibitors, often based on quinoline or

quinazoline scaffolds, can block the ATP-binding site of the EGFR kinase domain, thereby

inhibiting its activity and downstream signaling.

Caption: Inhibition of the EGFR signaling pathway by a quinoline-based inhibitor.

Safety and Handling
2,4-Dichloro-7-methoxyquinoline is classified as a toxic compound. Appropriate safety

precautions must be taken during handling and use. This includes working in a well-ventilated

fume hood and wearing personal protective equipment (PPE) such as safety goggles, gloves,

and a lab coat. Contact with skin and eyes should be avoided, as well as inhalation of dust or

vapors. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the

supplier.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes

serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray),

P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing).

Conclusion
2,4-Dichloro-7-methoxyquinoline is a valuable and versatile chemical intermediate. Its utility

is well-established in the synthesis of complex heterocyclic molecules, particularly for the

development of novel therapeutic agents. The strategic positioning of its reactive chloro groups

allows for selective functionalization, making it an ideal starting material for building libraries of

compounds with potential biological activity, especially in the realm of oncology as kinase

inhibitors. Researchers working with this compound should adhere to strict safety protocols due

to its toxicity.
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[https://www.benchchem.com/product/b1322905#2-4-dichloro-7-methoxyquinoline-cas-
number-55934-22-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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